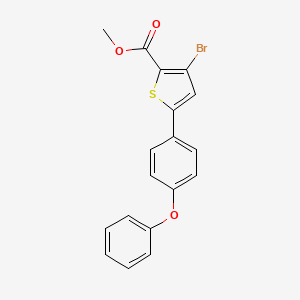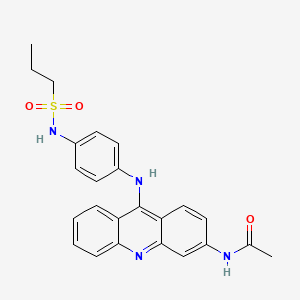
Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)-: is a complex organic compound characterized by its intricate molecular structure. It belongs to the class of sulfonanilides and contains multiple functional groups, including a sulfonamide, an amide, and an acridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- typically involves multi-step organic reactions. One common approach is the reaction of 4'-amino-2-methoxyacetanilide with 3-acetamidoacridine in the presence of propylsulfonyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, forming the desired sulfonamide linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
化学反应分析
Types of Reactions: Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the acridine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like propylsulfonyl chloride and various amines are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce various amides, esters, or ethers.
科学研究应用
Chemistry: In chemistry, Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring high stability and reactivity.
作用机制
The mechanism by which Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- exerts its effects involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting normal cellular processes. This property makes it useful in the study of gene expression and the development of anticancer agents. The sulfonamide group can also bind to enzymes, inhibiting their activity and leading to therapeutic effects.
相似化合物的比较
Acridine Orange: Another acridine derivative used as a fluorescent dye in biological research.
Sulfa Drugs: Sulfonamide-based drugs used as antibiotics.
Acetanilide: A simpler compound with an amide group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness: Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- stands out due to its complex structure and multifunctional groups
属性
CAS 编号 |
53221-99-1 |
|---|---|
分子式 |
C24H24N4O3S |
分子量 |
448.5 g/mol |
IUPAC 名称 |
N-[9-[4-(propylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C24H24N4O3S/c1-3-14-32(30,31)28-18-10-8-17(9-11-18)26-24-20-6-4-5-7-22(20)27-23-15-19(25-16(2)29)12-13-21(23)24/h4-13,15,28H,3,14H2,1-2H3,(H,25,29)(H,26,27) |
InChI 键 |
VQDSQPDTXHBDCG-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


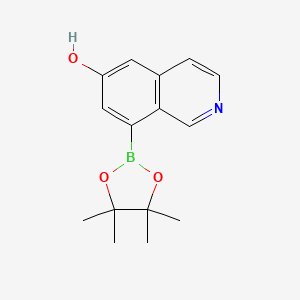
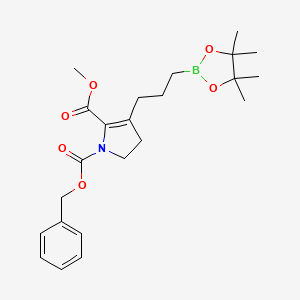
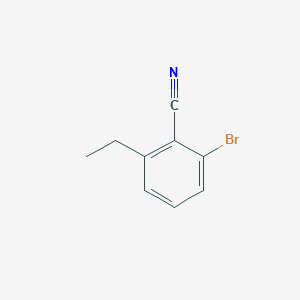
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)
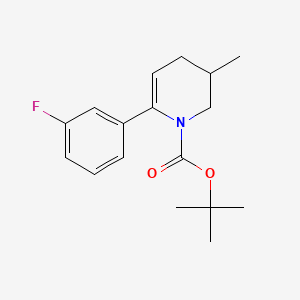
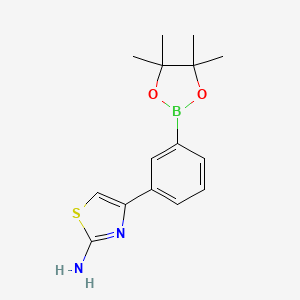
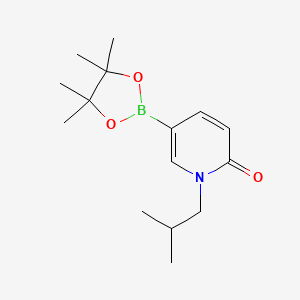
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)



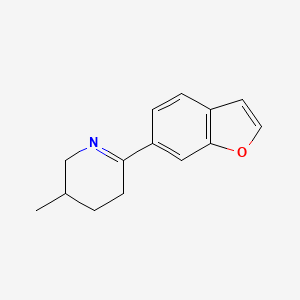
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)
